molecular formula C13H9N3O2 B1649129 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082193-69-8

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B1649129
CAS No.: 1082193-69-8
M. Wt: 239.23 g/mol
InChI Key: ZNVURTOLFBBGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a phenyl group attached to the triazole and a carboxylic acid group at the 8-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyridine compound . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

Neurological and Psychiatric Disorders

One of the primary applications of 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is in the treatment of neurological and psychiatric disorders. According to a patent (WO2010130424A1), derivatives of this compound have been identified as potential therapeutic agents that act as positive allosteric modulators of metabotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and are implicated in various neurological conditions such as anxiety and depression .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study highlighted that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes them promising candidates for further development in cancer therapy .

Organic Synthesis Applications

This compound serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is crucial for the development of novel pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersPositive allosteric modulation of metabotropic glutamate receptors ,
Anticancer ActivityInhibition of cancer cell proliferation through apoptosis ,
Organic SynthesisIntermediate for synthesizing complex molecules ,

Case Study 1: Modulation of Glutamate Receptors

In a study involving the modulation of glutamate receptors, researchers synthesized derivatives of this compound. These derivatives demonstrated enhanced receptor activity compared to existing medications for anxiety disorders. The findings suggest that these compounds could lead to new treatments with fewer side effects than current options .

Case Study 2: Anticancer Screening

Another study investigated the anticancer potential of triazole derivatives related to this compound. The results showed significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents. Further optimization led to compounds with improved selectivity and efficacy against specific cancer types .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: A derivative with a trifluoromethyl group.

Uniqueness

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality contribute to its versatility in chemical reactions and potential therapeutic applications.

Biological Activity

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS No. 1082193-69-8) is a heterocyclic compound with a molecular formula of C13H9N3O2 and a molecular weight of 239.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired triazole and pyridine structures. The compound features a triazole ring fused to a pyridine moiety, which is critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazolo-pyridine compounds can exhibit selective antimicrobial properties. For instance, certain analogs have demonstrated significant activity against Chlamydia trachomatis, suggesting potential applications in treating bacterial infections without affecting host cell viability .

Anticancer Properties

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicated that certain derivatives possess potent inhibitory effects on cellular proliferation in human tumor cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance anticancer activity .

Neurological Effects

Triazolo-pyridine derivatives have been investigated for their potential as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The ability to modulate these receptors may provide therapeutic avenues for treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Selectivity in Antimicrobial Activity : A study highlighted the selective inhibition of C. trachomatis growth by modified triazolo-pyridines while maintaining low toxicity towards mammalian cells. This selectivity is crucial for developing targeted therapies against specific pathogens without harming the host's microbiome .
  • Anticancer Activity : Research demonstrated that compounds based on the triazolo-pyridine scaffold exhibited promising results in inhibiting cancer cell growth. For example, one derivative was found to have an IC50 value of 0.36 µM against CDK2, indicating strong potency against this target involved in cell cycle regulation .

Data Table: Biological Activities Overview

Activity Type Target/Pathogen IC50/Effect Study Reference
AntimicrobialChlamydia trachomatisSelective inhibition
AnticancerHeLa Cell LineIC50 = 0.36 µM (CDK2)
Neurological ModulationmGluRsPositive modulation

Properties

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVURTOLFBBGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 3
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 4
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 6
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.